molecular formula C22H20N2O4 B11149805 methyl 5-(3-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(3-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11149805
M. Wt: 376.4 g/mol
InChI Key: HTVNCYJASBKGNX-UHFFFAOYSA-N
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Description

The compound methyl 5-(3-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a polyheterocyclic molecule featuring a pyrrole core substituted with a 3-methoxyphenyl group, a methyl group, and a 2-oxoindole moiety.

  • Synthetic relevance: Similar compounds are synthesized via multicomponent reactions involving sodium hydride-mediated condensations or microwave-assisted protocols (e.g., ).

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 5-(3-methoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H20N2O4/c1-12-17(22(26)28-3)19(18-15-9-4-5-10-16(15)24-21(18)25)20(23-12)13-7-6-8-14(11-13)27-2/h4-11,18,23H,1-3H3,(H,24,25)

InChI Key

HTVNCYJASBKGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The following table compares the target compound’s structural analogs based on substituents and melting points (MP):

Compound Name Substituents on Pyrrole/Indole Melting Point (°C) Reference
Methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate 2-Fluorophenyl Not reported
2-Oxo-2,3-dihydro-1H-indol-3-yl pentanoate (3a) Pentanoate 71–73
2-Oxo-2,3-dihydro-1H-indol-3-yl benzoate (3c) Benzoate 136–138
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) 3-Aminophenyl, cyano Not reported

Key observations :

  • Electron-withdrawing groups (e.g., benzoate in 3c) increase melting points due to enhanced dipole interactions.
  • The 3-methoxyphenyl group in the target compound likely reduces crystallinity compared to fluorophenyl analogs, as methoxy groups introduce steric bulk.

Spectroscopic Comparisons

Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds:

IR Spectra:
  • Compound 3c () : Strong C=O stretches at ~1700 cm⁻¹ (ester) and ~1689 cm⁻¹ (oxindole).
  • Ethyl 5-(3-aminophenyl)-... (7c, ): CN stretch at ~2188 cm⁻¹.
^1H NMR Data:
  • Methyl (4R,5R)-5-(1H-indol-3-yl)-... () : Indole NH proton at δ 8.5–9.0 ppm; pyrrole methyl at δ 2.5–3.3 ppm.
  • 2-Oxoindole derivatives () : Oxindole NH proton at δ 10.5–11.0 ppm.

Structural implications :

  • The target compound’s 3-methoxyphenyl group would show aromatic protons at δ 6.8–7.2 ppm, distinct from fluorophenyl analogs (δ 7.0–7.4 ppm).

Key findings :

  • Microwave-assisted methods () improve yield and reduce reaction time due to efficient heat transfer.
  • Sodium hydride-mediated reactions () require rigorous moisture exclusion, complicating scalability.

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